molecular formula C9H13ClN2OS B14687395 2-(2-Pyridyl)butanothioamide hydrochloride CAS No. 32081-32-6

2-(2-Pyridyl)butanothioamide hydrochloride

Cat. No.: B14687395
CAS No.: 32081-32-6
M. Wt: 232.73 g/mol
InChI Key: UWWMXTNBVKXBKX-UHFFFAOYSA-N
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Description

2-(2-Pyridyl)butanothioamide hydrochloride is a chemical compound that features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pyridyl)butanothioamide hydrochloride typically involves the reaction of 2-bromopyridine with butanothioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions often include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Pyridyl)butanothioamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(2-Pyridyl)butanothioamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Pyridyl)butanothioamide hydrochloride involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the thioamide group can form hydrogen bonds or interact with enzyme active sites, influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridylamine: Similar structure but lacks the butanothioamide group.

    2-Pyridylmethanol: Contains a hydroxyl group instead of a thioamide.

    2-Pyridylacetic acid: Features a carboxylic acid group.

Uniqueness

2-(2-Pyridyl)butanothioamide hydrochloride is unique due to the presence of both the pyridine ring and the thioamide group

Properties

CAS No.

32081-32-6

Molecular Formula

C9H13ClN2OS

Molecular Weight

232.73 g/mol

IUPAC Name

2-ethylsulfanyl-2-pyridin-2-ylacetamide;hydrochloride

InChI

InChI=1S/C9H12N2OS.ClH/c1-2-13-8(9(10)12)7-5-3-4-6-11-7;/h3-6,8H,2H2,1H3,(H2,10,12);1H

InChI Key

UWWMXTNBVKXBKX-UHFFFAOYSA-N

Canonical SMILES

CCSC(C1=CC=CC=N1)C(=O)N.Cl

Origin of Product

United States

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